1-Methyl-2-(3-phenylureido)ethylamine
Description
1-Methyl-2-(3-phenylureido)ethylamine is a substituted ethylamine derivative characterized by a methyl group at the first carbon of the ethylamine backbone and a 3-phenylureido substituent at the second carbon.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(2-aminopropyl)-3-phenylurea |
InChI |
InChI=1S/C10H15N3O/c1-8(11)7-12-10(14)13-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H2,12,13,14) |
InChI Key |
AWZHBDDTQUVXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The ethylamine backbone is a common scaffold in bioactive compounds. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison of Ethylamine Derivatives
Pharmacological and Toxicological Insights
- Amphetamine and Chlorphentermine : Substitution of the phenyl group with electron-withdrawing groups (e.g., chlorine in chlorphentermine) alters biological activity, leading to adverse effects like lipidosis . The phenylureido group in the target compound may similarly modulate receptor interactions but with distinct outcomes due to urea’s hydrogen-bonding capacity.
- Ethylamine vs. Isopropylamine Chains : Shulgin’s structure-activity relationship (SAR) studies highlight that ethylamine chains generally offer qualitative superiority in psychedelic phenethylamines, whereas isopropylamine analogs exhibit higher potency but shorter duration . The target compound’s ethylamine backbone aligns with this trend, but its phenylureido group diverges from classical phenethylamine substituents.
Physicochemical Properties
- Polarity and Solubility : The phenylureido group likely increases hydrophilicity compared to purely aromatic (e.g., amphetamine) or aliphatic (e.g., tetrahydrofuran methoxy) substituents. This could enhance aqueous solubility but reduce blood-brain barrier penetration .
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